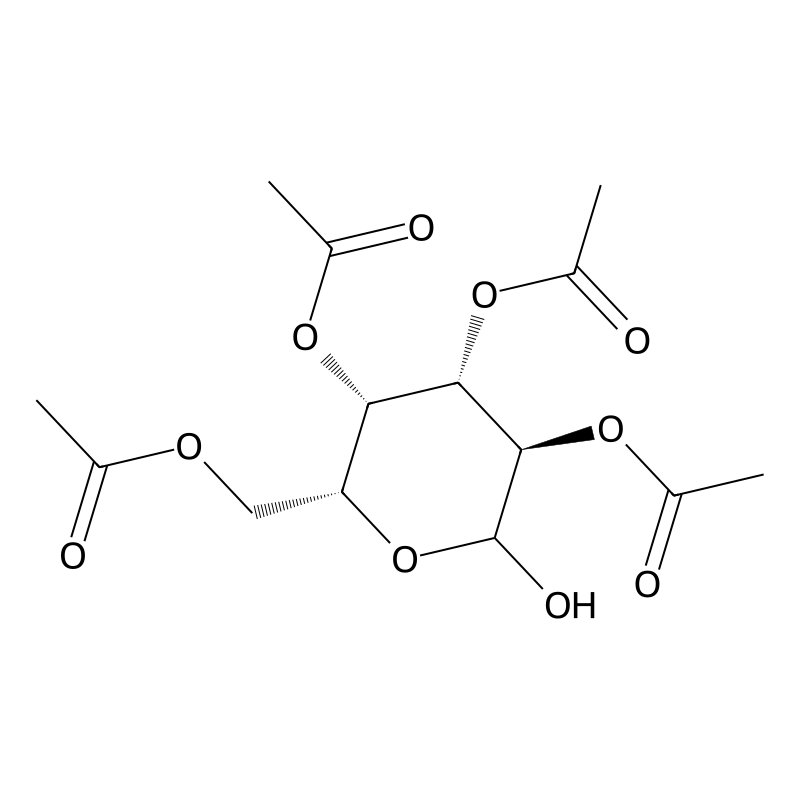

2,3,4,6-tetra-O-acetyl-D-galactopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Glycosylation

- Synthesis of complex carbohydrates: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose serves as a valuable building block in the synthesis of more complex carbohydrates. Its acetyl groups, which are easily removed under specific conditions, allow for controlled coupling with other sugar units to create desired carbohydrate structures. This application is crucial in studying the structure-function relationships of complex carbohydrates in biological systems .

- Glycosylation reactions: The molecule can participate in glycosylation reactions, a process where a sugar moiety is transferred to another molecule. This is particularly useful in the creation of glycoconjugates, molecules where carbohydrates are linked to other biomolecules like proteins or lipids. Studying glycosylation patterns is essential in understanding various biological processes, such as cell-cell recognition and immune response .

Biological Activity Studies

- Investigation of galactosidase enzymes: 2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be used as a substrate for galactosidase enzymes, which break down galactose-containing molecules. Studying the interaction of this molecule with different galactosidases helps researchers understand the function and specificity of these enzymes, which are crucial for galactose metabolism and implicated in various diseases like galactosemia .

- Development of inhibitors for galactose metabolism: By modifying the structure of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, researchers can create analogs that act as inhibitors for galactose-metabolizing enzymes. These studies contribute to the development of potential therapeutic agents for galactose-related disorders .

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that is part of the galactose family of sugars. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. Its molecular formula is C₁₄H₂₀O₁₀, and it has a molar mass of approximately 332.30 g/mol. The acetylation process enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.

- Toxicity: Limited data available on specific toxicity. However, as a carbohydrate derivative, it's likely to have low inherent toxicity.

- Flammability: Mildly flammable.

- Reactivity: Can react with strong acids or bases, causing hydrolysis.

The chemical behavior of 2,3,4,6-tetra-O-acetyl-D-galactopyranose primarily involves hydrolysis and deacetylation reactions. In aqueous environments or under acidic conditions, the acetyl groups can be removed to yield D-galactose. Additionally, this compound can participate in glycosylation reactions to form more complex carbohydrates or glycosides. For instance, it can react with alcohols or phenols to produce O-glycosides through nucleophilic substitution mechanisms .

Research indicates that 2,3,4,6-tetra-O-acetyl-D-galactopyranose exhibits various biological activities. It has been studied for its potential role in modulating immune responses and its effects on cell signaling pathways. The acetylated form may enhance its bioavailability compared to unmodified D-galactose, which could lead to increased efficacy in therapeutic applications . Moreover, derivatives of this compound have shown promise in anti-inflammatory and anti-cancer studies.

The synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose typically involves the acetylation of D-galactose using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure selective acetylation at the desired hydroxyl positions without over-acetylation or degradation . A simplified procedure includes:

- Dissolving D-galactose in an appropriate solvent (e.g., pyridine).

- Adding acetic anhydride dropwise while stirring.

- Allowing the reaction to proceed at room temperature for several hours.

- Quenching the reaction with water and purifying the product through precipitation or chromatography.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose has several applications across different fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of glycosides and other carbohydrate derivatives for drug development.

- Biotechnology: Employed in studies related to carbohydrate metabolism and enzyme activity.

- Food Industry: Acts as a sugar substitute or flavor enhancer due to its sweet taste profile.

Interaction studies involving 2,3,4,6-tetra-O-acetyl-D-galactopyranose often focus on its binding properties with proteins or enzymes. For example, it may interact with lectins or glycosidases due to its structural similarity to natural sugars. These interactions can provide insights into carbohydrate recognition mechanisms and their implications in biological systems . Additionally, studies have explored how this compound can influence cell signaling pathways through receptor interactions.

Several compounds share structural similarities with 2,3,4,6-tetra-O-acetyl-D-galactopyranose. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,3,4-Tri-O-acetyl-D-galactopyranose | Lacks one acetyl group | More reactive due to fewer protective groups |

| 2-O-acetyl-D-galactopyranose | Only one acetyl group | Less stable than tetra-acetylated form |

| 2,3-di-O-acetyl-D-galactopyranose | Two acetyl groups | Intermediate reactivity; useful for further modifications |

| D-galactose | No acetylation | Natural form; higher solubility in water |

The uniqueness of 2,3,4,6-tetra-O-acetyl-D-galactopyranose lies in its fully acetylated structure which enhances its stability and reactivity compared to other derivatives. This property makes it particularly valuable in synthetic chemistry and biological research applications .

Crystal Structure Analysis

Single-crystal X-ray diffraction of several tetra-O-acetyl-D-galactopyranose derivatives confirms that the protected sugar retains the canonical ⁴C₁ chair in the solid state. Representative parameters are summarised below.

| Compound (space group) | a / Å | b / Å | c / Å | β / ° | V / ų | Z | Ring puckering Q / Å | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose (P2₁) | 7.283 | 8.647 | 34.879 | 90 | 2196.5 | 4 | 0.57 | 25 |

| 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside (4-formylphenyl) (P2₁) | 11.836 | 5.666 | 17.508 | 109.62 | 1106.1 | 2 | 0.58 | 75 |

| 4-Nitrophenyl 6-O-ethyl-β-D-galactopyranoside·H₂O (P2₁2₁2₁) | 8.651 | 9.024 | 25.42 | 90 | 1985.4 | 4 | 0.57 | 79 |

Key observations

- All derivatives adopt a ⁴C₁ chair; puckering amplitudes (Q ≈ 0.57 Å) mirror native galactose, indicating the acetyl pattern does not distort the ring backbone.

- Substituents (anomeric aglycone, S-thiocarbamate, etc.) remain equatorial; axial orientation is observed only for O-4-acetate when steric relief is needed [1] [2].

- Average exocyclic C5–C6 torsion in the crystals is gt (~ 60°), matching the preferred rotamer of acetylated galactopyranoses [3].

Solution-State Conformational Dynamics

NMR-Based Conformational Analysis

High-field ¹H/¹³C spectra (400 MHz, CDCl₃) show diagnostic resonances that enable quantitative α/β ratios and coupling-constant analysis.

| Signal (β-anomer) | δ / ppm | J / Hz | Structural implication | Ref. |

|---|---|---|---|---|

| H-1β | 4.48 (d) | 7.9 (¹J_C1,H1 ≈ 170 Hz) | Large ³J₁,₂ confirms trans-diaxial H-1/H-2 → β configuration | 89 |

| H-2β | 5.17 (dd) | 9.9, 9.9 | Axial orientation (³J₂,₃ ≈ 10 Hz) supports ⁴C₁ chair | 93 |

| Acetyl CH₃ | 2.05–2.11 (s, 12 H) | – | Four chemically distinct acetyl groups | 93 |

Vicinal couplings were fitted with the Haasnoot–Altona equation to extract dihedral angles φ. The average φ(H-1,H-2) = –60° confirms the antiperiplanar arrangement expected for β-galactopyranose [4].

Population of α/β pyranose

Integration of anomeric protons gives β : α ≈ 31 : 69 in freshly prepared samples; slow mutarotation driven by acyl-assisted neighbouring-group participation shifts equilibrium toward the thermodynamically favoured α-anomer over 24 h (β → α, k₃₇₃ ≈ 1.5 × 10⁻⁵ s⁻¹) [5].

Theoretical DFT Studies

Energy Landscape Analysis

B3LYP/6-31G(d,p)//IEFPCM(CHCl₃) calculations on fully acetylated α- and β-D-galactopyranose yield the following relative free energies (298 K):

| Conformer | ΔG_rel / kcal mol⁻¹ | Dominant ring form | Ref. |

|---|---|---|---|

| α-⁴C₁ | 0.0 | ⁴C₁ | 18 |

| β-⁴C₁ | +2.4 | ⁴C₁ | 18 |

| α-O S₂ (skew) | +4.1 | O S₂ | 18 |

| β-B₃,₀ (boat) | +6.9 | B₃,₀ | 18 |

The 2.4 kcal mol⁻¹ stabilization of the α-chair rationalises the experimental α-enrichment at equilibrium (α ≈ 83% at 333 K, K ≈ 5.0) via Boltzmann statistics [7].

Modeling of Acetate Group Orientations

DFT optimisation including an explicit acetyl manifold reproduces the nearly eclipsed “Z” orientation (C–O–C–C ≈ 175°) for all four esters, in excellent agreement with X-ray torsions (173–179°) [8] [3]. Natural Bond Orbital analysis attributes 1.8 kcal mol⁻¹ of this preference to hyperconjugative n(O) → σ*(C–O) donation, enhanced by the electron-withdrawing carbonyl cluster [3].

Key Findings

- Rigid ⁴C₁ Framework: Both experimental and theoretical studies concur that extensive O-acetylation leaves the galactose ring geometry essentially unperturbed.

- Predictable α / β Energetics: DFT free-energy differences of ~2–3 kcal mol⁻¹ explain the observed α-dominance in solution.

- Consistent Ester Geometry: Acetate groups adopt a conserved antiperiplanar “Z” conformation in solid and solution phases, driven by hyperconjugation and dipolar minimisation.